molecular formula C7H7F3N2O2 B8467702 1-Ethyl-5-trifluoromethyl uracil

1-Ethyl-5-trifluoromethyl uracil

Cat. No. B8467702
M. Wt: 208.14 g/mol
InChI Key: MFTKJHOQCYNKQC-UHFFFAOYSA-N
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Patent
US08334295B2

Procedure details

To a stirred mixture of 5-trifluoromethyl uracil (1.8 g, 10 mmol) and powdered anhydrous potassium carbonate (1.38 g, 10 mmol) in DMF (50 mL), was added iodoethane (0.8 mL, 10 mmol). After stirring overnight at room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent ethyl acetate:hexane (1:1)) to afford 563 mg (27%) of 1-ethyl-5-trifluoromethyl uracil as a white solid. m.p. 259-260° C.; 1H-NMR (200 MHz, CDCl3/CD3OD) δ 1.35 (3H, d, J=7.2 Hz), 3.87 (2H, q, J=7.2 Hz), 7.94 (1H, s); m/z (EI) 208 (M+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4](=[O:10])[NH:5][C:6](=[O:9])[NH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:20][CH3:21]>CN(C=O)C>[CH2:20]([N:7]1[CH:8]=[C:3]([C:2]([F:11])([F:1])[F:12])[C:4](=[O:10])[NH:5][C:6]1=[O:9])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC(C=1C(NC(NC1)=O)=O)(F)F
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent ethyl acetate:hexane (1:1))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C(=O)NC(=O)C(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 563 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.